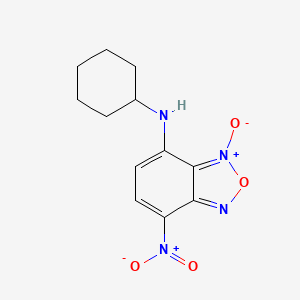![molecular formula C8H11BrOSSe B14501249 Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide CAS No. 63606-98-4](/img/structure/B14501249.png)
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide is a compound that features a unique combination of selenium and thiophene moieties. Thiophene is a five-membered aromatic ring containing sulfur, known for its diverse applications in medicinal chemistry and material science . The incorporation of selenium into organic compounds often enhances their biological activity, making them valuable in various scientific research fields.
Preparation Methods
The synthesis of Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide typically involves the reaction of 2-acetylthiophene with selenium reagents under specific conditions. One common method includes the use of t-butoxide in dimethyl sulfoxide (DMSO) as a solvent, followed by chromatographic separation to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide undergoes various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium center to selenide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Selenium compounds are known for their antioxidant properties, and this compound may be explored for its potential therapeutic benefits.
Industry: Thiophene derivatives are utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide involves its interaction with molecular targets through the selenium moiety. Selenium can form selenoproteins, which play crucial roles in various biological processes, including antioxidant defense and redox regulation. The thiophene ring may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide can be compared with other selenium-containing thiophene derivatives. Similar compounds include:
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: This compound features a chromenone moiety instead of dimethyl groups.
Thiophene-based selenides: These compounds have varying substituents on the thiophene ring but share the selenium center. The uniqueness of this compound lies in its specific combination of dimethyl groups, thiophene, and selenium, which may impart distinct chemical and biological properties
Properties
CAS No. |
63606-98-4 |
|---|---|
Molecular Formula |
C8H11BrOSSe |
Molecular Weight |
314.11 g/mol |
IUPAC Name |
dimethyl-(2-oxo-2-thiophen-2-ylethyl)selanium;bromide |
InChI |
InChI=1S/C8H11OSSe.BrH/c1-11(2)6-7(9)8-4-3-5-10-8;/h3-5H,6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JXHQNLFRCRWEHJ-UHFFFAOYSA-M |
Canonical SMILES |
C[Se+](C)CC(=O)C1=CC=CS1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
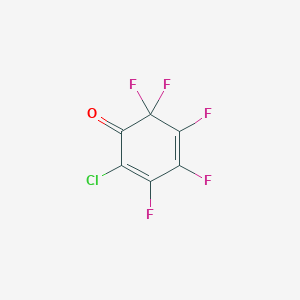

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
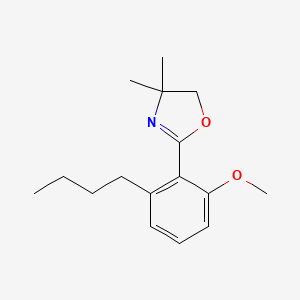

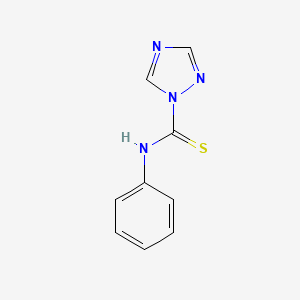
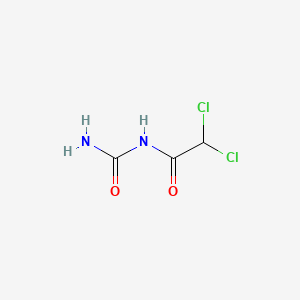
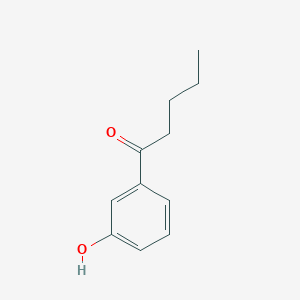
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
